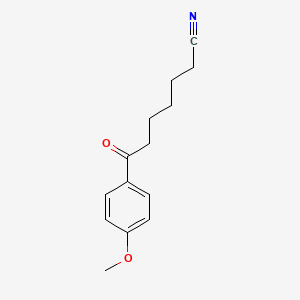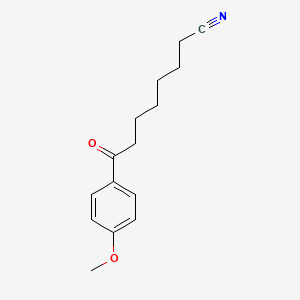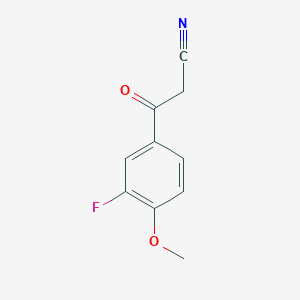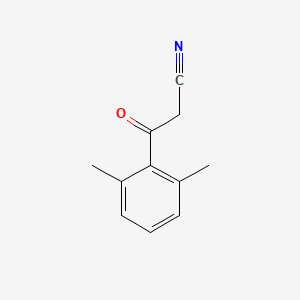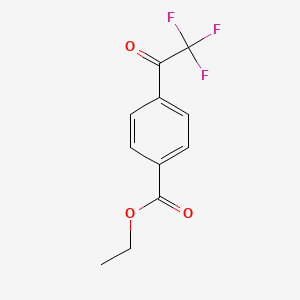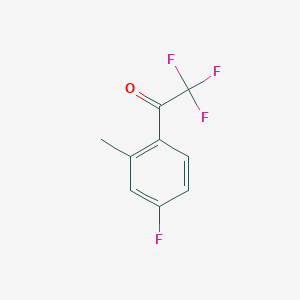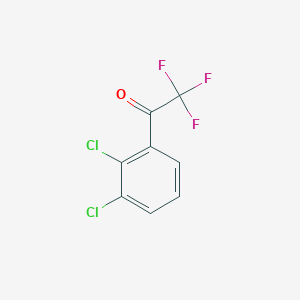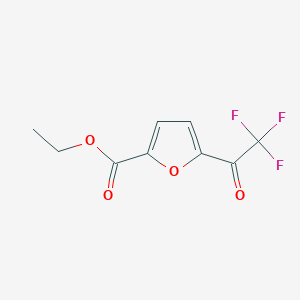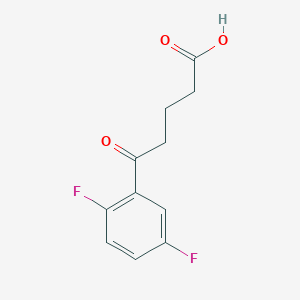
5-(2,5-Difluorophenyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid, with a 2,5-difluorophenyl group attached at the 5th carbon . The presence of the difluorophenyl group suggests that it might have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 5-carbon chain (from the valeric acid) with a carboxylic acid group at one end and a 2,5-difluorophenyl group at the other . The presence of the fluorine atoms on the phenyl ring could potentially influence the compound’s chemical reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially participate in various chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions, especially at positions ortho and para to the fluorine atoms .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a solid under standard conditions . The presence of the polar carboxylic acid group and the electronegative fluorine atoms might make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Properties
- Novel Analgesic-Antiinflammatory Salicylates : Research by Hannah et al. (1978) highlighted that 5-(2,4-Difluorophenyl)salicylic acid, a compound similar to 5-(2,5-Difluorophenyl)-5-oxovaleric acid, exhibits significant analgesic and anti-inflammatory properties, surpassing aspirin in efficacy and safety. This compound represents a chemically distinct, nonacetylating salicylic acid variant with improved therapeutic index and duration of action (Hannah et al., 1978).
Metabolic Significance in Adipose Tissue
- Brown and Beige Adipose Tissue Regulation : A study by Whitehead et al. (2021) discusses the role of brown and beige adipose tissue as endocrine organs. Metabolites like 5-oxoproline, associated with 5-(2,5-Difluorophenyl)-5-oxovaleric acid, were identified as critical components in this interorgan signaling network, influencing energy metabolism and obesity-related conditions (Whitehead et al., 2021).
Transamination Processes
- Transamination to 5-Aminolevulinic Acid : Beale, Gold, and Granick (1979) synthesized 4,5-Dioxovaleric acid (DOVA), a related compound, and studied its nonenzymatic transamination to 5-aminolevulinic acid (ALA), providing insights into potential biochemical pathways and reactions where similar compounds might be involved (Beale, Gold, & Granick, 1979).
Pharmacological Studies
- 5-Oxo-ETE Receptor Antagonists : A study by Ye et al. (2017) focused on 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) receptor antagonists, where compounds structurally similar to 5-(2,5-Difluorophenyl)-5-oxovaleric acid were used to understand the structure-activity relationships in creating effective pharmacological agents (Ye et al., 2017).
Cancer Research
- DNA Damage and Carcinoma Development : Onuki et al. (2002) discussed the role of ALA and its products, such as 4,5-dioxovaleric acid (DOVA), in DNA damage and the potential link to carcinoma development, particularly hepatocellular carcinoma in acute intermittent porphyria patients. This suggests the relevance of these compounds in understanding and potentially treating certain types of cancers (Onuki et al., 2002).
Photodynamic Therapy
- Photodynamic Therapy in Nasopharyngeal Carcinoma : Betz et al. (2002) explored the use of 5-aminolevulinic acid (5-ALA, 5-amino-4-oxovaleric acid) in photodynamic therapy for nasopharyngeal carcinoma. The study highlighted the potential of derivatives of 5-oxovaleric acid in therapeutic applications for cancer treatment (Betz et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(2,5-difluorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-7-4-5-9(13)8(6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCTUQMLJQEKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645333 |
Source


|
| Record name | 5-(2,5-Difluorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Difluorophenyl)-5-oxovaleric acid | |
CAS RN |
898766-34-2 |
Source


|
| Record name | 5-(2,5-Difluorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


